

Navigating TGR5 Agonism: A Technical Guide to Species-Specific Activity

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Compound of Interest

Compound Name: TGR5 agonist 4

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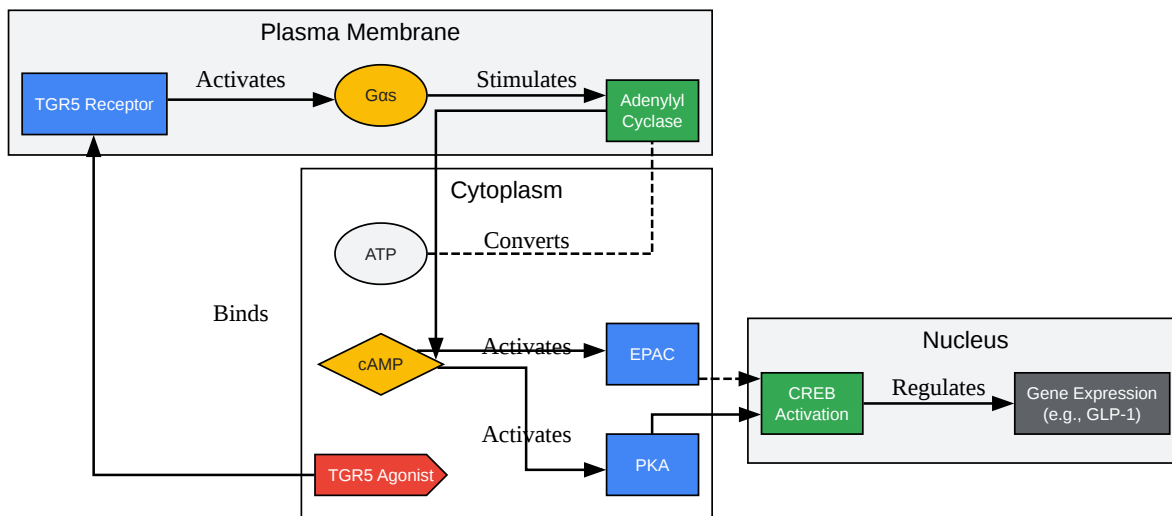
For Researchers, Scientists, and Drug Development Professionals

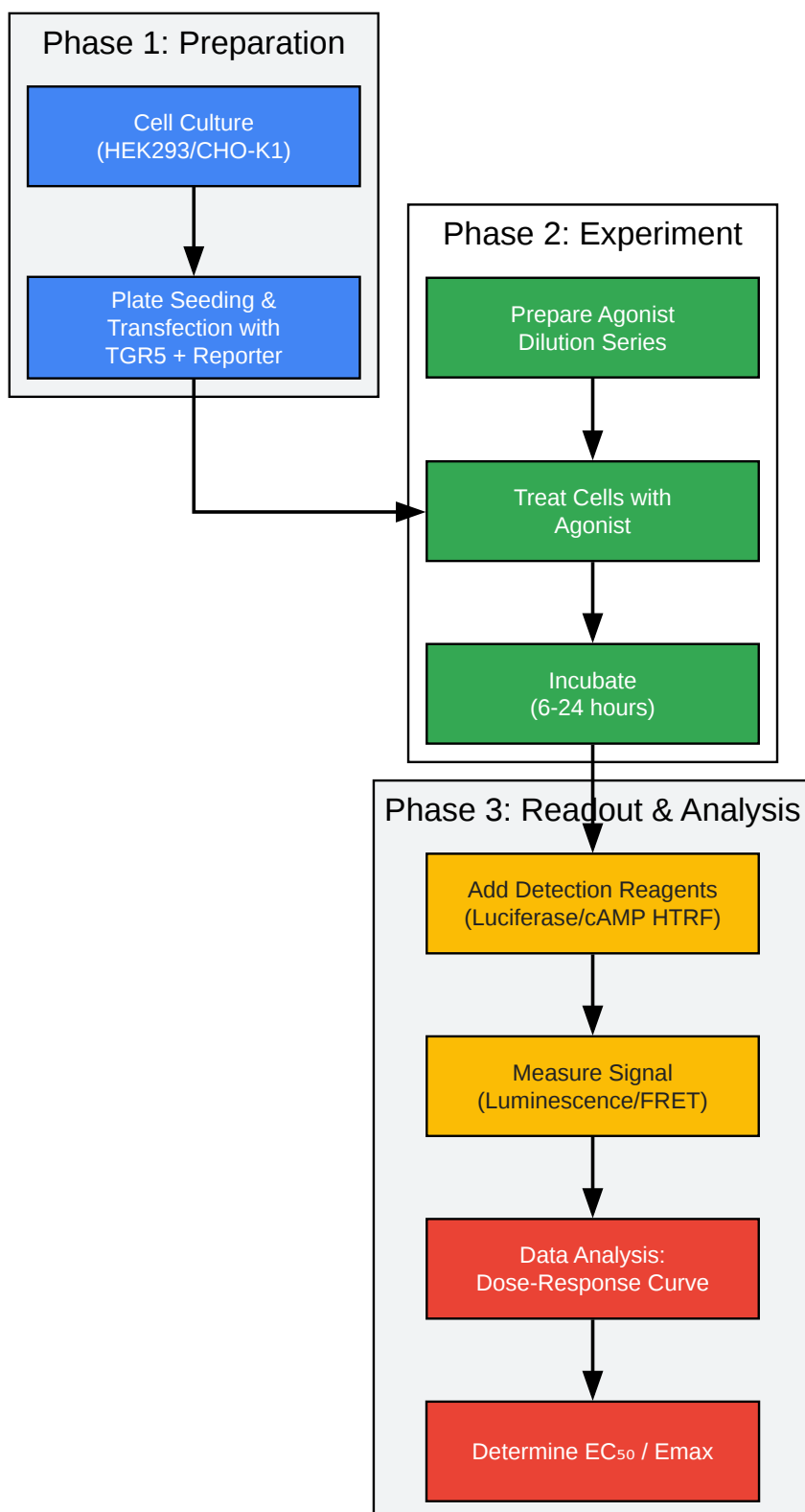
The Takeda G-protein-coupled receptor 5 (TGR5), a key bile acid receptor, has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). Its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1) and modulates energy homeostasis. However, the translation of preclinical findings to clinical success is complicated by notable species-specific differences in agonist activity. This technical guide provides an in-depth overview of the species-specific pharmacology of TGR5 agonists, detailed experimental protocols for their evaluation, and a summary of the underlying signaling pathways.

TGR5 Signaling Pathway

TGR5 is a G protein-coupled receptor (GPCR) that primarily signals through the Gas subunit. [1] Upon agonist binding, TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). [2][3] This rise in cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). [1] PKA and EPAC activation leads to a cascade of phosphorylation events that mediate the physiological responses to TGR5 activation, including the regulation of gene

expression via the cAMP Response Element-Binding Protein (CREB).[4] TGR5 signaling can also influence other pathways, such as the inhibition of NF- κ B, which contributes to its anti-inflammatory effects.





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